Sn-glycero-3-phosphoserine
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Overview
Description
Sn-glycero-3-phosphoserine is a glycerol 1-phosphoserine in which the glycero portion has R-configuration. It is a conjugate acid of a sn-glycero-3-phosphoserine(1-).
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of New Ether Glycerophospholipids : Research has explored the synthesis of glycerophospholipids, such as Sn-glycero-3-phosphoserine, focusing on structurally related compounds for potential applications in biomolecular studies and material sciences (García, 1991).
Structural Analysis of Glycerophosphatidylserine : Techniques like positive ion fast atom bombardment mass spectrometry have been utilized for the structural analysis of Sn-glycero-3-phosphoserine, aiding in the understanding of its molecular composition and potential biological applications (Chen, Kirschner, & Traldi, 1990).
Biological and Membrane Studies
Phase Behavior in Membrane Systems : The non-ideal mixing and phase separation of Sn-glycero-3-phosphoserine in model membranes has been studied, providing insights into its role in biological membrane dynamics (Hinderliter, Huang, & Feigenson, 1994).
Phosphatidylserine Biosynthesis in Liver : Investigations into the biosynthesis of phosphatidylserine in the liver have included studying the conversion of Sn-glycero-3-phosphoserine, revealing its importance in the formation of certain phospholipids (Holub, 1980).
Pharmaceutical and Biomedical Applications
Gene and Drug Delivery Systems : Research into sugar-based gemini surfactants, including Sn-glycero-3-phosphoserine, has demonstrated their potential as carriers in gene and drug delivery, owing to their unique phase behavior and aggregation properties (Scarzello et al., 2006).
Respiratory Gene Delivery : Lipid-based dried powders, including Sn-glycero-3-phosphoserine, have been explored for respiratory gene delivery, indicating its utility in the development of non-viral vectors for therapeutic gene expression (Colonna, Conti, Genta, & Alpar, 2008).
Analytical and Chemical Studies
Capillary Electrophoresis with Phospholipid Additives : Utilization of phospholipids like Sn-glycero-3-phosphoserine in capillary electrophoresis has been examined to enhance the separation of certain biochemical compounds, demonstrating its analytical applications (Luo, Archer-Hartmann, & Holland, 2010).
Quantitative Analysis in Mass Spectrometry : Negative-ion fast-atom bombardment mass spectrometry has been employed for the quantitative analysis of Sn-glycero-3-phosphoserine, highlighting its significance in precise analytical measurements (Chen, Kirschner, & Benefenati, 1990).
properties
Product Name |
Sn-glycero-3-phosphoserine |
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Molecular Formula |
C6H14NO8P |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t4-,5+/m1/s1 |
InChI Key |
ZWZWYGMENQVNFU-UHNVWZDZSA-N |
Isomeric SMILES |
C([C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O)O |
Canonical SMILES |
C(C(COP(=O)(O)OCC(C(=O)O)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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